Structural Differentiation: Defined Spacer Length vs. PEG Homologs
The molecular structure of 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl contains a discrete PEG2 spacer, providing a defined and reproducible spacer arm length. This is a critical point of differentiation from other maleimide-PEG-amine linkers in the same class, such as those with PEG3, PEG4, or longer polymeric PEG chains, which can introduce greater conformational flexibility, increased hydrodynamic radius, and polydispersity [1]. The precise length of a linker has been shown to critically affect the cytotoxic activity of ADCs, likely by influencing steric hindrance and the rate of linker cleavage by lysosomal enzymes [2].
| Evidence Dimension | Spacer Arm Composition |
|---|---|
| Target Compound Data | Discrete PEG2 spacer (2 ethylene glycol units); molecular weight 220.65 g/mol |
| Comparator Or Baseline | PEGn linkers (e.g., PEG4, PEG8, or polydisperse PEG polymers) |
| Quantified Difference | The exact PEG2 length offers a defined, short spacer arm, minimizing steric hindrance for close-proximity conjugation, while longer PEG linkers increase flexibility and solubility at the cost of potentially lower target engagement or altered pharmacokinetics [2]. |
| Conditions | Structural analysis, in vitro ADC cytotoxicity models |
Why This Matters
Procurement of a linker with a defined PEG2 length ensures batch-to-batch consistency in the steric presentation of conjugated payloads, a critical quality attribute for reproducible ADC or PROTAC potency assays.
- [1] Sigma-Aldrich. (n.d.). SM(PEG)24. View Source
- [2] Brylev, V. A., Korshun, V. A., & Ryazantsev, D. Y. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. PMC. View Source
